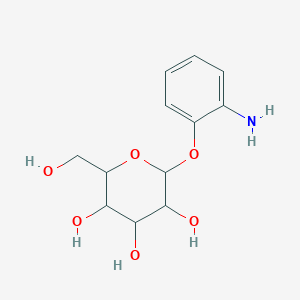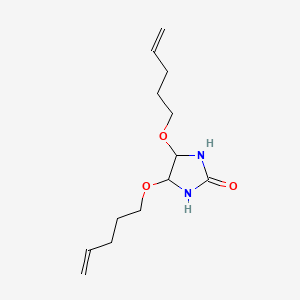
Stearic acid diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid diethanolamine salt is a compound formed by the reaction of stearic acid and diethanolamine. It is a nonionic surfactant widely used in various industries due to its excellent emulsifying, lubricating, thickening, and cleansing properties . This compound is soluble in water and general organic solvents, forming gels in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid diethanolamine salt typically involves the direct heating of stearic acid and diethanolamine. The reaction is carried out under vacuum conditions to remove trace water, followed by the addition of a basic catalyst to facilitate the ammonolysis reaction . The reaction conditions are mild, and the equipment used is relatively simple, making this method cost-effective and energy-efficient .
Industrial Production Methods
In industrial settings, the synthesis can also be performed using methyl stearate and diethanolamine under reduced pressure. This method yields a higher purity product but involves more complex technological operations and the use of flammable and explosive methyl alcohol . The final product is obtained by evaporating and removing n-butyl alcohol under vacuum conditions .
Análisis De Reacciones Químicas
Types of Reactions
Stearic acid diethanolamine salt undergoes various chemical reactions, including:
Amidation: Reaction with ethanolamine to form stearoylethanolamide.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Esterification: Involves alcohols and acidic catalysts like sulfuric acid.
Major Products
Stearoylethanolamide: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Aplicaciones Científicas De Investigación
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of stearic acid diethanolamine salt involves its surfactant properties. It reduces surface tension, allowing for better mixing and emulsification of different substances . The compound dissociates into diethanolamine and stearic acid, which interact with molecular targets to exert their effects . The presence of Brønsted acid sites in catalysts enhances the amidation reactions, leading to the formation of stearoylethanolamide .
Comparación Con Compuestos Similares
Similar Compounds
Stearoylethanolamide: Formed from the amidation of stearic acid and ethanolamine.
Diethanolamide stearate: Another derivative of stearic acid and diethanolamine.
Uniqueness
Stearic acid diethanolamine salt is unique due to its excellent emulsifying, lubricating, and thickening properties, making it indispensable in various industrial and cosmetic applications . Its ability to form gels in water and dissolve in organic solvents further enhances its versatility .
Propiedades
Número CAS |
2717-16-0 |
|---|---|
Fórmula molecular |
C18H36O2.C4H11NO2 C22H47NO4 |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
Clave InChI |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Números CAS relacionados |
38455-64-0 68444-28-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)


![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)


![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)

